S-2-hydroxy-2-methylpropyl ethanethioate

Description

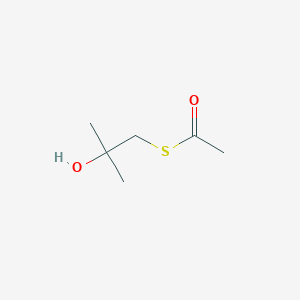

S-2-Hydroxy-2-methylpropyl ethanethioate (hypothetical IUPAC name) is a thioester derivative characterized by a hydroxy-substituted methylpropyl group attached to the sulfur atom of ethanethioate. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs such as S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate (CAS 64805-64-7) and S-(2-(Cyclopropylamino)-2-oxoethyl) ethanethioate (compound 45(FGB2)) . Thioesters of this class typically exhibit reactivity influenced by the substituents on the alkyl chain, impacting applications in organic synthesis, pharmaceuticals, or agrochemicals.

Properties

Molecular Formula |

C6H12O2S |

|---|---|

Molecular Weight |

148.23 g/mol |

IUPAC Name |

S-(2-hydroxy-2-methylpropyl) ethanethioate |

InChI |

InChI=1S/C6H12O2S/c1-5(7)9-4-6(2,3)8/h8H,4H2,1-3H3 |

InChI Key |

SOWZWJNQXCAGLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC(C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of S-2-hydroxy-2-methylpropyl ethanethioate (hypothetical) with analogs from the evidence:

*Hypothetical structure inferred from analogs.

Spectroscopic and Physical Data

- 13C NMR : Compound 45(FGB2) shows a carbonyl signal at δ 167.5 ppm, absent in hydroxy-substituted analogs, which would instead exhibit signals for hydroxyl-bearing carbons (~60–80 ppm) .

- Market Data : S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate has extensive commercial tracking, with consumption analyzed by end-use sectors (e.g., agrochemicals), suggesting similar analogs may have niche industrial roles .

Key Research Findings and Gaps

- Synthetic Routes : While compound 45(FGB2) was synthesized via cyclopropylamine coupling , hydroxy-substituted analogs might require protection/deprotection strategies for the hydroxyl group.

- Data Limitations : Direct studies on this compound are lacking; inferences are drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.